2-[(2-ethoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile
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Overview
Description
2-[(2-ethoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile is a complex organic compound with a unique structure that includes a benzonitrile group, an ethoxy group, and a tetrahydropyrimidinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-ethoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile typically involves multiple steps. One common method includes the following steps:
Formation of the benzonitrile core: This can be achieved through the reaction of a suitable benzaldehyde derivative with a nitrile source under acidic or basic conditions.
Introduction of the ethoxy group: This step involves the ethoxylation of the benzene ring, which can be done using ethyl iodide and a strong base like sodium hydride.
Formation of the tetrahydropyrimidinylidene moiety: This involves the cyclization of a suitable precursor, such as a urea derivative, under acidic conditions to form the tetrahydropyrimidinylidene ring.
Coupling of the two fragments: The final step involves the coupling of the benzonitrile core with the tetrahydropyrimidinylidene moiety through a suitable linker, such as a methylene bridge, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[(2-ethoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group or the benzonitrile group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the original groups.
Scientific Research Applications
2-[(2-ethoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(2-ethoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-ethoxy-4-{(Z)-[2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid
- 2-[(2-ethoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzamide
Uniqueness
2-[(2-ethoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with specific molecular targets and pathways, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C24H21N3O5 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
2-[[2-ethoxy-4-[(Z)-(2,4,6-trioxo-1-prop-2-enyl-1,3-diazinan-5-ylidene)methyl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C24H21N3O5/c1-3-11-27-23(29)19(22(28)26-24(27)30)12-16-9-10-20(21(13-16)31-4-2)32-15-18-8-6-5-7-17(18)14-25/h3,5-10,12-13H,1,4,11,15H2,2H3,(H,26,28,30)/b19-12- |
InChI Key |
KTTODGXGLYDOQG-UNOMPAQXSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC=C)OCC3=CC=CC=C3C#N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)OCC3=CC=CC=C3C#N |
Origin of Product |
United States |
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